

Technical Support Center: TAS2940 Preclinical Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	TAS2940	
Cat. No.:	B15523230	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of **TAS2940** observed in preclinical studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist in the design and interpretation of experiments involving this novel pan-ERBB inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the intended on-target activity of TAS2940?

A1: **TAS2940** is an orally bioavailable, irreversible, and brain-penetrable small molecule inhibitor of the ERBB family of receptor tyrosine kinases, specifically targeting Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] [2][3] It is designed to inhibit the growth of tumors harboring HER2 and EGFR aberrations.[1][2]

Q2: What is known about the selectivity profile of **TAS2940**?

A2: Preclinical studies have shown that **TAS2940** is a highly selective pan-ERBB inhibitor.[1][4] [5] Its selectivity was evaluated in an enzymatic kinase assay against a panel of 257 kinases. The results indicated that **TAS2940** has minimal inhibitory activity against kinases outside of the HER family, suggesting a favorable safety profile in terms of off-target kinase inhibition.[1]

Q3: Were any specific off-target kinases identified for **TAS2940** in preclinical studies?



A3: The primary preclinical study by Oguchi et al. (2023) reported high selectivity for ERBB family members. While a broad kinome screen was performed, the publicly available data focuses on the high potency against EGFR and HER2 and does not highlight any significant off-target kinases. The study suggests that **TAS2940** will have reduced toxicity in clinical settings due to minimal inhibition of other kinases.[1] For detailed information, it is recommended to consult the supplementary data of the primary publication.

Q4: How can I experimentally assess potential off-target effects of **TAS2940** in my own research?

A4: To investigate potential off-target effects of **TAS2940** in your specific experimental system, you can employ several techniques:

- Kinome Profiling: Utilize commercially available kinase screening services to test TAS2940
 against a broad panel of kinases at various concentrations.
- Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement with EGFR and HER2 in a cellular context and can also be adapted to identify novel intracellular targets.
- Phosphoproteomics: A global analysis of protein phosphorylation in cells treated with
 TAS2940 can reveal unexpected changes in signaling pathways, pointing towards potential off-target activities.
- Rescue Experiments: If an unexpected phenotype is observed, attempting to rescue it by overexpressing the intended targets (EGFR/HER2) can help differentiate on-target from offtarget effects.

Troubleshooting Guide: Unexpected Experimental Outcomes

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Action
Unexpected Phenotype Not Consistent with EGFR/HER2 Inhibition	Off-target kinase inhibition.	1. Perform a kinome-wide selectivity screen to identify potential off-target kinases. 2. Validate any identified off-targets using orthogonal assays (e.g., in vitro kinase assays, cellular target engagement assays like CETSA). 3. Compare the phenotype with that of other pan-ERBB inhibitors with different selectivity profiles.
Cellular Toxicity at Concentrations Effective for On-Target Inhibition	Off-target effects on essential cellular kinases or other proteins.	1. Conduct a dose-response curve to determine the therapeutic window. 2. Assess markers of apoptosis and cell cycle arrest to understand the mechanism of toxicity. 3. Use a structurally different pan-ERBB inhibitor to see if the toxicity is target-class specific or compound-specific.
Discrepancy Between Biochemical and Cellular Assay Results	Poor cell permeability, active efflux from cells, or rapid metabolism of the compound. Off-target effects in the cellular environment not captured in biochemical assays.	1. Verify cell permeability and intracellular concentration of TAS2940. 2. Perform cellular target engagement assays (e.g., CETSA) to confirm interaction with EGFR/HER2 in intact cells. 3. Analyze downstream signaling pathways (e.g., p-AKT, p-ERK) via Western blot to confirm ontarget pathway modulation.



Data Presentation

TAS2940 On-Target Inhibitory Activity (IC50)

Target	IC50 (nM)
Wild-type HER2	5.6[1][3]
HER2 V777L	2.1[1][3]
HER2 A775_G776insYVMA	1.0[1][3]
MCF10A_HER2	2.27[3]
MCF10A_HER2/S310F	1.98[3]
MCF10A_HER2/L755S	3.74[3]
MCF10A_HER2/V777L	1.54[3]
MCF10A_HER2/V842I	3.28[3]
MCF10A_HER2/insYVMA	1.91[3]
MCF10A_EGFR	9.38[3]
MCF10A_EGFR (EGF+)	0.804[3]
MCF10A_EGFR/V769_D770insASV	5.64[3]
MCF10A_EGFR/D770_N771insSVD	2.98[3]

Kinome Selectivity of TAS2940

The kinome inhibition plot from the primary preclinical study demonstrates the high selectivity of **TAS2940**. At a concentration of 100 times its IC50 value against wild-type HER2, **TAS2940** showed minimal inhibition of a panel of 254 other kinases.[1] This suggests a low potential for off-target effects mediated by kinase inhibition. For a detailed view of the kinome scan data, researchers are directed to the supplementary materials of the publication by Oguchi et al., Cancer Science, 2023.[1]

Experimental Protocols



Protocol 1: Enzymatic Kinase Assay for Selectivity Profiling

This protocol outlines the general procedure used to assess the selectivity of **TAS2940** against a panel of kinases.

1. Materials:

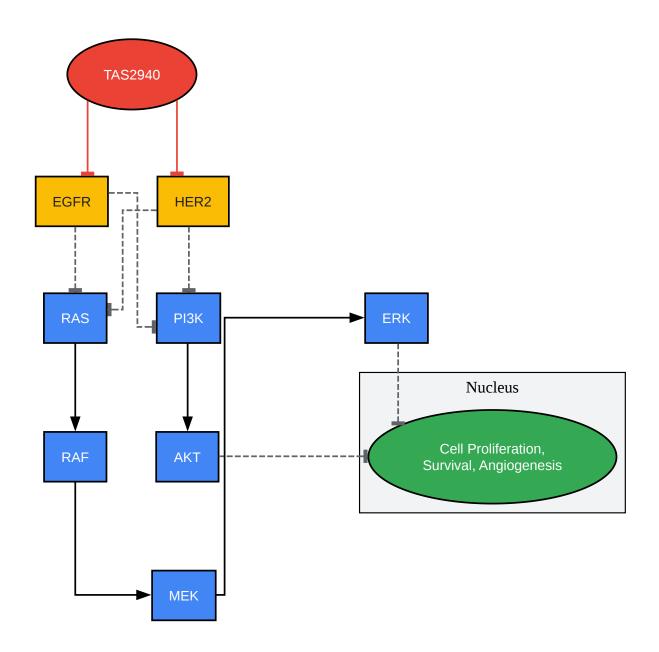
- Recombinant human kinases (panel of 257 kinases)
- TAS2940 at various concentrations
- ATP (concentration set around the Km value of each kinase)
- kinase-specific peptide substrates
- Assay buffer
- Detection reagents for either Mobility Shift Assay or IMAP™ Assay

2. Procedure:

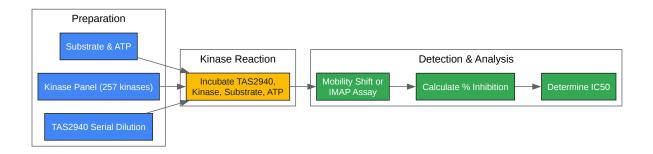
- Prepare serial dilutions of TAS2940 in the appropriate assay buffer.
- In a multi-well plate, add the recombinant kinase, its specific peptide substrate, and the diluted TAS2940.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction mixture for a predetermined time at a controlled temperature.
- Stop the reaction.
- Quantify the amount of phosphorylated peptide substrate using either a Mobility Shift Assay or an IMAP™ Assay.[1]
- Calculate the percentage of kinase inhibition at each **TAS2940** concentration.
- Determine the IC50 values for any significantly inhibited kinases by fitting the data to a doseresponse curve.

Mandatory Visualizations









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References

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- To cite this document: BenchChem. [Technical Support Center: TAS2940 Preclinical Off-Target Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15523230#off-target-effects-of-tas2940-in-preclinicalstudies]

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